(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
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Overview
Description
“(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride” is a compound that belongs to the class of organic compounds known as azaspirodecane derivatives . The “R” and “S” in the name refer to the absolute configuration of the chiral centers in the molecule . The “1,3-Dimethoxy” indicates that there are two methoxy groups (-OCH3) attached to the 1st and 3rd carbon atoms. The “7-azaspiro[3.5]nonane” suggests that the compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a spirocyclic structure with two rings of different sizes sharing a single atom . The compound also contains two methoxy groups and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, reactions of organic compounds can involve mechanisms such as nucleophilic substitution, elimination, or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Structure-Activity Relationships
- Studies have focused on the synthesis and structure-activity relationships of azaspiro compounds, revealing their potential as anticonvulsants and their ability to exhibit significant biological activities. The synthesis of these compounds involves complex chemical reactions aiming at understanding their pharmacological profiles and optimizing their properties for potential therapeutic uses (Farrar et al., 1993).
Novel Synthetic Routes
- Novel synthetic approaches have been developed to produce azaspiro compounds, including 1-azaspiro[4.4]nonanes, demonstrating the versatility and creativity in organic synthesis to access these complex structures. These methodologies highlight the potential for azaspiro compounds in further chemical and pharmacological research (Gravestock & McKenzie, 2002).
Chemical Synthesis Challenges
- The chemical synthesis of spiroaminals, including azaspiro compounds, presents significant challenges due to their novel skeletons and the potential applications in medicinal chemistry. The research on synthetic approaches underscores the importance of these compounds in developing new drugs with unique biological activities (Sinibaldi & Canet, 2008).
Advanced Materials Development
- Azaspiro compounds have been explored for their use in materials science, particularly in the development of polymers and advanced materials. The research into the radical polymerization of unsaturated spiro orthocarbonates provides insights into how these compounds can be utilized in creating new materials with desirable properties (Moszner et al., 1995).
Discovery and Optimization of Drug Candidates
- The discovery and optimization of drug candidates involving azaspiro compounds have led to the identification of potent inhibitors for various biological targets. Studies on fatty acid amide hydrolase (FAAH) inhibitors exemplify how azaspiro compounds can serve as scaffolds in the development of new therapeutics for pain management (Meyers et al., 2011).
Mechanism of Action
Target of Action
The primary targets of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride, also known as EN300-26621386, are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
The compound interacts with its targets, the S1R and S2R receptors, through binding assays . The binding of the compound to these receptors triggers a series of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the sigma receptors. Upon activation, the S1R dissociates from the binding immunoglobulin protein (BiP) and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . This interaction influences the regulation of turnover, the expression of genes, and the immunological interactions .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the sigma receptors. The compound’s binding to these receptors can lead to changes in cellular oxidative processes, triggering a 'cellular stress response’ . This response involves cell cycle arrest, induction of specific molecular mechanisms for repair, damage removal, cell proliferation, and cell death if damage is too great .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the intensity and duration of exposure to the compound can affect its biological effects . Additionally, specific aspects of the living organism being exposed, such as its genetic makeup and overall health status, can also influence the compound’s action .
Safety and Hazards
Properties
IUPAC Name |
(1R,3S)-1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIGYOUREJWDCI-UFIFRZAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](C12CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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